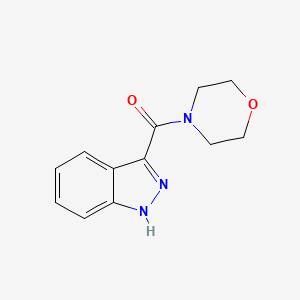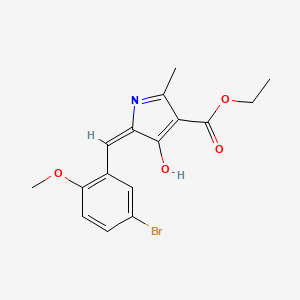
3-(4-morpholinylcarbonyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylcarbonyl)-1H-indazole, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of many cellular processes, including cell growth, proliferation, and survival. The inhibition of AKT by GSK690693 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
3-(4-morpholinylcarbonyl)-1H-indazole exerts its anti-cancer effects by inhibiting the activity of AKT, a key signaling molecule that promotes cell survival and growth. AKT is activated by a variety of upstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting AKT, 3-(4-morpholinylcarbonyl)-1H-indazole blocks the downstream signaling pathways that promote cell survival and growth, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(4-morpholinylcarbonyl)-1H-indazole has been shown to have other biochemical and physiological effects. For example, 3-(4-morpholinylcarbonyl)-1H-indazole has been shown to inhibit the proliferation of T cells and to reduce inflammation in models of autoimmune disease. 3-(4-morpholinylcarbonyl)-1H-indazole has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-morpholinylcarbonyl)-1H-indazole is its high selectivity for AKT, which reduces the risk of off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of 3-(4-morpholinylcarbonyl)-1H-indazole is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(4-morpholinylcarbonyl)-1H-indazole. One area of interest is the development of combination therapies that target multiple signaling pathways, including AKT. Another area of interest is the identification of biomarkers that can predict response to 3-(4-morpholinylcarbonyl)-1H-indazole and other AKT inhibitors. Finally, there is interest in the development of more potent and selective AKT inhibitors with longer half-lives and improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-(4-morpholinylcarbonyl)-1H-indazole involves several steps, starting with the reaction of 2-bromo-1H-indazole with morpholine to form the corresponding N-morpholino derivative. This intermediate is then reacted with chloroformic acid to form the desired product, 3-(4-morpholinylcarbonyl)-1H-indazole.
Aplicaciones Científicas De Investigación
3-(4-morpholinylcarbonyl)-1H-indazole has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that 3-(4-morpholinylcarbonyl)-1H-indazole inhibits the growth and survival of a wide range of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated the efficacy of 3-(4-morpholinylcarbonyl)-1H-indazole in reducing tumor growth in mouse models of various cancers, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
1H-indazol-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOXRZRLMRPHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl(morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)

![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)